2,6-Dichloro-3-methoxybenzoic acid 2,6-Dichloro-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 32890-93-0
VCID: VC3752245
InChI: InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
SMILES: COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Molecular Formula: C8H6Cl2O3
Molecular Weight: 221.03 g/mol

2,6-Dichloro-3-methoxybenzoic acid

CAS No.: 32890-93-0

Cat. No.: VC3752245

Molecular Formula: C8H6Cl2O3

Molecular Weight: 221.03 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloro-3-methoxybenzoic acid - 32890-93-0

Specification

CAS No. 32890-93-0
Molecular Formula C8H6Cl2O3
Molecular Weight 221.03 g/mol
IUPAC Name 2,6-dichloro-3-methoxybenzoic acid
Standard InChI InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
Standard InChI Key OBKVMDOVZJEWEF-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Canonical SMILES COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl

Introduction

Chemical Structure and Basic Properties

2,6-Dichloro-3-methoxybenzoic acid is a chlorinated aromatic compound with the molecular formula C8H6Cl2O3. Its structure consists of a benzoic acid backbone with two chlorine substituents at positions 2 and 6, and a methoxy group at position 3. This particular substitution pattern distinguishes it from other isomers such as 3,6-dichloro-2-methoxybenzoic acid (commonly known as dicamba) .

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that define its behavior in various environments and applications. Based on the available data, the key properties are summarized in the following table:

PropertyValue
Molecular FormulaC8H6Cl2O3
Molecular Weight221.03 g/mol
Physical StateSolid (at standard conditions)
CAS Registry Number32890-93-0
Chemical StructureBenzoic acid with 2,6-dichloro and 3-methoxy substitution

The molecule's structure features a carboxylic acid group, which contributes to its acidic properties and potential for forming salts and derivatives .

Identification and Nomenclature

Systematic Naming and Identifiers

The compound is identified through various systematic naming conventions and database identifiers that facilitate its unambiguous identification in scientific literature and chemical databases.

Identifier TypeValue
IUPAC Name2,6-dichloro-3-methoxybenzoic acid
CAS Registry Number32890-93-0
InChIInChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyOBKVMDOVZJEWEF-UHFFFAOYSA-N
SMILESCOC1=C(C(=C(C=C1)Cl)C(=O)O)Cl

Structural Characterization

Molecular Structure Details

The structural arrangement of atoms in 2,6-Dichloro-3-methoxybenzoic acid significantly influences its physical, chemical, and biological properties. The molecule features:

  • A benzoic acid backbone with a carboxylic acid group

  • Two chlorine atoms at positions 2 and 6, flanking one side of the ring

  • A methoxy group (OCH3) at position 3, adjacent to one of the chlorine atoms

This particular arrangement creates a distinct electron distribution and steric profile that determines the compound's reactivity patterns and intermolecular interactions .

Structural Comparison with Related Compounds

It is important to distinguish 2,6-Dichloro-3-methoxybenzoic acid from its isomers and related compounds to avoid confusion in research and applications. The most notable comparison is with 3,6-dichloro-2-methoxybenzoic acid (dicamba), which has a different substitution pattern:

CompoundChlorine PositionsMethoxy PositionCarboxyl Position
2,6-Dichloro-3-methoxybenzoic acid2 and 631
3,6-Dichloro-2-methoxybenzoic acid (Dicamba)3 and 621

The differences in substitution patterns lead to distinct chemical behaviors, particularly in terms of reactivity, stability, and potential applications .

Research Findings and Applications

Available Research Data

The compound's molecular structure, with its specific substitution pattern, suggests potential for certain chemical reactions and applications similar to other chlorinated benzoic acid derivatives. These might include serving as intermediates in organic synthesis, particularly in the preparation of more complex aromatic compounds .

Synthesis Considerations

Drawing parallels from the synthesis methods of related compounds like dicamba, potential synthesis routes for 2,6-Dichloro-3-methoxybenzoic acid might involve:

  • Starting with appropriately substituted aniline derivatives

  • Performing diazotization reactions

  • Hydroxylation steps

  • Methylation and carboxylation reactions

Chemical Reactivity and Behavior

Theoretical Reactivity Patterns

Based on its structure, 2,6-Dichloro-3-methoxybenzoic acid would be expected to exhibit reactivity patterns influenced by:

  • The carboxylic acid group, which can undergo typical acid-base reactions, esterification, and decarboxylation

  • The electron-withdrawing effects of the chlorine atoms, which would affect the electronic distribution in the aromatic ring

  • The electron-donating effects of the methoxy group, which would partially counteract the electron-withdrawing effects of the chlorine atoms in certain positions of the ring

Environmental Considerations

By analogy with related chlorinated aromatic compounds, 2,6-Dichloro-3-methoxybenzoic acid might undergo environmental transformations such as:

  • Photochemical degradation when exposed to UV light

  • Potential adsorption onto soil particles or minerals

  • Possible microbial degradation pathways

Analytical Characterization

Identification Methods

Several analytical techniques would be suitable for the identification and characterization of 2,6-Dichloro-3-methoxybenzoic acid:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to confirm the substitution pattern

  • Mass Spectrometry to verify the molecular weight and fragmentation pattern

  • Infrared Spectroscopy to identify functional groups

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity analysis and separation

These methods, combined with the reference data available in chemical databases, would allow for unambiguous identification of the compound .

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